molecular formula C3H5ClO2 B572913 3-Chloropropionic--d4 Acid CAS No. 1219802-17-1

3-Chloropropionic--d4 Acid

Cat. No.: B572913
CAS No.: 1219802-17-1
M. Wt: 112.545
InChI Key: QEYMMOKECZBKAC-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloropropionic–d4 Acid is a deuterated form of 3-chloropropionic acid, an organic compound with the molecular formula C3H5ClO2. This compound is characterized by the presence of a chlorine atom attached to the third carbon of a propionic acid chain. It is commonly used in scientific research due to its unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloropropionic–d4 Acid typically involves the hydrochlorination of acrylic acidThis reaction yields 3-chloropropionic acid, which is then purified to achieve a high purity product .

Industrial Production Methods: In industrial settings, the production of 3-Chloropropionic–d4 Acid follows similar synthetic routes but on a larger scale. The use of phase transfer catalysts, such as TEBA, helps in reducing the reaction activation energy and improving the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropropionic–d4 Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 3-chloropropionic acid, such as 3-chloropropionyl chloride and other substituted compounds .

Scientific Research Applications

3-Chloropropionic–d4 Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a synthetic intermediate in the preparation of various organic compounds.

    Biology: It serves as a research tool in studying metabolic pathways and enzyme functions.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly in the production of antiepileptic drugs.

    Industry: It is employed in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 3-Chloropropionic–d4 Acid involves its interaction with specific molecular targets and pathways. It is structurally related to gamma-hydroxybutyric acid (GHB) and binds to the GHB receptor. it does not have an affinity for GABA receptors. This unique binding property makes it useful in studying the effects of GHB and related compounds .

Comparison with Similar Compounds

Uniqueness: 3-Chloropropionic–d4 Acid is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies and NMR spectroscopy. Its specific binding to GHB receptors without affecting GABA receptors also sets it apart from other similar compounds .

Properties

IUPAC Name

3-chloro-2,2,3,3-tetradeuteriopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYMMOKECZBKAC-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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